molecular formula C18H24N8O3S B611887 N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide CAS No. 1268273-23-9

N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide

Cat. No. B611887
M. Wt: 432.5
InChI Key: ZYAVZIQPWICPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YK5 is an inhibitor of an allosteric pocket of Hsp70 and represents a previously unknown chemical tool to investigate cellular mechanisms associated with Hsp70.

Scientific Research Applications

Drug-Likeness and Receptor Affinity

A study focused on derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, including compounds with 4-methylpiperazino groups, explored their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. This research provided insights into the structure-activity relationship, revealing high hH3R affinity and receptor subtype selectivity for certain compounds. It also included metric analyses for drug-likeness prediction, emphasizing lipophilicity, ligand efficiency, and molecular size-independent efficiency (Sadek et al., 2014).

Synthesis and Antimicrobial Activity

Research on the synthesis of various heterocyclic compounds incorporating pyrazolopyridine moieties, including derivatives with dimethylamino acrylamide and aminopyrazoles, has been conducted. These compounds have been evaluated for antimicrobial properties, demonstrating the potential for therapeutic applications (Abu-Melha, 2013).

Crystal Structure Analysis

A study on the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, a compound related to the queried chemical structure, was conducted. This research provided detailed insights into its crystalline form and characteristics, contributing to the understanding of such molecular structures (Ji, 2006).

Synthesis and Pharmacological Properties

In another study, a series of 4-piperazinopyrimidines with a methylthio substituent were synthesized, showing a range of pharmacological properties, including antiemetic and tranquilizing effects. This indicates the potential of such compounds in medical applications, particularly in symptom management (Mattioda et al., 1975).

properties

CAS RN

1268273-23-9

Product Name

N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide

Molecular Formula

C18H24N8O3S

Molecular Weight

432.5

IUPAC Name

N-[6-Amino-2-[[4,6-dimethoxy-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]thio]-4-pyrimidinyl]-2-propenamid

InChI

InChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27)

InChI Key

ZYAVZIQPWICPQI-UHFFFAOYSA-N

SMILES

C=CC(NC1=NC(SC2=C(OC)N=C(N3CCN(C)CC3)N=C2OC)=NC(N)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YK5;  YK-5;  YK 5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide
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N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide
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N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide
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N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide
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N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide
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N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide

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